APDye 488 Hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

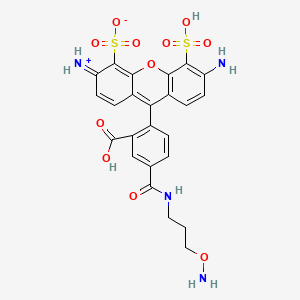

APDye 488 Hydroxylamine is a bright, green fluorescent dye that is often used as a membrane-impermeant, aldehyde-fixable cell tracer. It is spectrally similar to Alexa Fluor 488 and is known for its high photostability and brightness. This compound is water-soluble and its fluorescence is pH-independent over a wide pH range .

Preparation Methods

Synthetic Routes and Reaction Conditions

APDye 488 Hydroxylamine is synthesized through a series of chemical reactions that involve the introduction of the hydroxylamine functional group to the dye molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared to achieve high purity (≥95%) and is available in various quantities for research purposes .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure consistency and quality. The production process includes rigorous purification steps to achieve the desired purity levels. The compound is then formulated into a stable, water-soluble product that can be used in various applications .

Chemical Reactions Analysis

Types of Reactions

APDye 488 Hydroxylamine primarily undergoes reactions with aldehydes and ketones to form oximes. This reaction is favored due to the superior hydrolytic stability of oximes compared to hydrazones .

Common Reagents and Conditions

The common reagents used in these reactions include aldehydes or ketones, which react with the hydroxylamine group of this compound under mild conditions. The reaction typically occurs in aqueous or organic solvents such as water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol (MeOH) .

Major Products Formed

The major products formed from these reactions are oximes, which are stable and can be used for further applications in labeling and detection .

Scientific Research Applications

APDye 488 Hydroxylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reactive dye for labeling aldehydes or ketones in polysaccharides or glycoproteins

Biology: Employed as a cell tracer for imaging and flow cytometry due to its bright fluorescence and photostability

Medicine: Utilized in the development of diagnostic assays and imaging techniques for detecting specific biomolecules

Industry: Applied in the production of fluorescent probes for various analytical and diagnostic purposes

Mechanism of Action

The mechanism of action of APDye 488 Hydroxylamine involves its reaction with aldehydes and ketones to form stable oximes. This reaction is facilitated by the hydroxylamine functional group, which acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting oxime linkage is highly stable and resistant to hydrolysis .

Comparison with Similar Compounds

APDye 488 Hydroxylamine is spectrally similar to other fluorescent dyes such as Alexa Fluor 488 and CF 488. it is unique in its high photostability and brightness, making it suitable for direct imaging of low-abundance targets . Similar compounds include:

Alexa Fluor 488: Known for its bright green fluorescence and stability.

CF 488: Another green fluorescent dye with similar spectral properties.

This compound stands out due to its superior hydrolytic stability and versatility in various applications .

Properties

Molecular Formula |

C24H22N4O11S2 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

6-amino-9-[4-(3-aminooxypropylcarbamoyl)-2-carboxyphenyl]-3-azaniumylidene-5-sulfoxanthene-4-sulfonate |

InChI |

InChI=1S/C24H22N4O11S2/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(30)31)23(29)28-8-1-9-38-27)14-5-7-17(26)22(41(35,36)37)20(14)39-19(13)21(16)40(32,33)34/h2-7,10,25H,1,8-9,26-27H2,(H,28,29)(H,30,31)(H,32,33,34)(H,35,36,37) |

InChI Key |

LNYYJWLUYKPNGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCCON)C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)

![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)